2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl derivatives, including 2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid, often involves several key reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . Another method is the Ullmann reaction, which couples aryl halides using copper catalysts under high temperatures .
Industrial Production Methods
Industrial production of biphenyl derivatives typically employs scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency and scalability of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Substitution Reactions: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl hydroquinones.
Scientific Research Applications
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The fluorine atom enhances its binding affinity to target proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Fenbufen: Another NSAID with a biphenyl core.
Adapalene: A topical retinoid used for acne treatment, featuring a biphenyl structure.
Uniqueness
2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a fluorine atom and an isopropyl group, which enhance its chemical stability and biological activity compared to other biphenyl derivatives .
Properties
IUPAC Name |
2-fluoro-3-(3-propan-2-ylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14(15(13)17)16(18)19/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVDCHBDKCYSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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